molecular formula C7H3ClFIO B6179693 5-chloro-2-fluoro-4-iodobenzaldehyde CAS No. 2386033-94-7

5-chloro-2-fluoro-4-iodobenzaldehyde

Cat. No.: B6179693
CAS No.: 2386033-94-7
M. Wt: 284.5
InChI Key:
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Description

5-Chloro-2-fluoro-4-iodobenzaldehyde is an organic compound with the molecular formula C7H3ClFIO. It is a halogenated benzaldehyde derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring with an aldehyde functional group. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-fluoro-4-iodobenzaldehyde typically involves multi-step organic reactions. One common method includes the halogenation of a precursor benzaldehyde compound. For instance, starting with 2-fluoro-5-iodobenzaldehyde, chlorination can be achieved using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction parameters such as temperature, pressure, and reagent concentration. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-fluoro-4-iodobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Chloro-2-fluoro-4-iodobenzaldehyde is utilized in numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-chloro-2-fluoro-4-iodobenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to molecular targets, facilitating various biochemical pathways .

Comparison with Similar Compounds

    2-Fluoro-5-iodobenzaldehyde: Similar structure but lacks the chlorine atom.

    4-Chloro-2-fluorobenzaldehyde: Similar structure but lacks the iodine atom.

    5-Chloro-2-fluorobenzaldehyde: Similar structure but lacks the iodine atom.

Uniqueness: 5-Chloro-2-fluoro-4-iodobenzaldehyde is unique due to the simultaneous presence of chlorine, fluorine, and iodine atoms, which imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-2-fluoro-4-iodobenzaldehyde involves the conversion of 5-chloro-2-fluoro-4-nitrobenzaldehyde to the desired product through a series of reactions.", "Starting Materials": [ "5-chloro-2-fluoro-4-nitrobenzaldehyde", "Sodium iodide", "Sodium dithionite", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of 5-chloro-2-fluoro-4-nitrobenzaldehyde to 5-chloro-2-fluoro-4-aminobenzaldehyde using sodium dithionite in the presence of hydrochloric acid.", "Step 2: Conversion of 5-chloro-2-fluoro-4-aminobenzaldehyde to 5-chloro-2-fluoro-4-iodobenzaldehyde through a Sandmeyer reaction. The reaction involves the formation of a diazonium salt intermediate by treating the aminobenzaldehyde with sodium nitrite and hydrochloric acid, followed by treatment with sodium iodide in the presence of copper(I) iodide.", "Step 3: Purification of the product by recrystallization from ethanol and water." ] }

CAS No.

2386033-94-7

Molecular Formula

C7H3ClFIO

Molecular Weight

284.5

Purity

95

Origin of Product

United States

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